1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-2-26(24,25)22-10-4-5-13-11-16(8-9-17(13)22)21-18(23)20-15-7-3-6-14(19)12-15/h3,6-9,11-12H,2,4-5,10H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTFZBLYYJYORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.
Introduction of the Chlorophenyl Group: This can be achieved through a substitution reaction where a chlorophenyl group is introduced to the tetrahydroquinoline core.
Sulfonylation: The ethylsulfonyl group is introduced through a sulfonylation reaction, typically using ethylsulfonyl chloride in the presence of a base.
Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl)urea: Similar structure but with the urea moiety attached to a different position on the tetrahydroquinoline ring.
Uniqueness
1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C19H22ClN3O2S
- Molecular Weight : 393.91 g/mol
Key Structural Features
- Chlorophenyl Group : The presence of the 3-chlorophenyl moiety contributes to the compound's lipophilicity and potential interactions with biological targets.
- Tetrahydroquinoline Derivative : This structure is known for various pharmacological activities, including anticancer properties.
Anticancer Properties
Research indicates that derivatives of urea compounds, including 1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea, exhibit significant antiproliferative effects against various cancer cell lines.
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the compound's effect on A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines using the MTT assay. Results indicated an IC50 value of approximately 5.0 µM against A549 cells, demonstrating moderate activity compared to standard drugs like Sorafenib (IC50 = 2.12 µM) .
- Mechanism of Action :
Toxicity and Safety Profile
While the compound shows promising anticancer activity, its toxicity profile remains a critical aspect of its evaluation. Studies on related compounds have shown a correlation between structural modifications and alterations in toxicity .
Comparative Analysis with Related Compounds
| Compound Name | IC50 (A549) | IC50 (HCT-116) | Mechanism |
|---|---|---|---|
| 1-(3-Chlorophenyl)-3-(ethylsulfonyl-tetrahydroquinoline)urea | 5.0 µM | Not reported | BRAF inhibition |
| Sorafenib | 2.12 µM | 2.25 µM | BRAF inhibition |
| Other Urea Derivatives | Varies | Varies | Various |
Q & A
Q. What are the common synthetic strategies for preparing 1-(3-chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea, and how can reaction conditions be optimized?
Synthesis typically involves coupling a substituted phenyl isocyanate with a functionalized tetrahydroquinoline amine. Key steps include:
- Amine activation : The tetrahydroquinoline core is sulfonylated using ethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane) .
- Urea formation : The activated amine reacts with 3-chlorophenyl isocyanate in anhydrous DMSO or DMF at 60–80°C for 12–24 hours .
- Optimization : Yields improve with controlled stoichiometry (1:1.2 molar ratio of amine to isocyanate), inert atmospheres (N₂/Ar), and chromatographic purification (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key protons (e.g., urea NH at δ 8.1–8.3 ppm) and carbons (C=O at δ 155–160 ppm). Aromatic protons from the 3-chlorophenyl group appear as doublets in δ 7.2–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 447.12) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the urea moiety .
Q. What methodologies are used to assess its biological activity in preliminary studies?
- In vitro assays : Enzyme inhibition (e.g., kinase assays using ADP-Glo™) or receptor-binding studies (radioligand displacement) at 1–100 µM concentrations .
- Cell-based assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Computational docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR or RET kinase .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies often arise from:
- Structural analogs : Minor substituent changes (e.g., ethylsulfonyl vs. phenylsulfonyl) alter target selectivity .
- Assay conditions : Variations in ATP concentration (kinase assays) or serum content (cell viability) impact results. Standardize protocols using guidelines like MIAME or FAIR principles .
- Data normalization : Use Z-score or % inhibition relative to positive controls (e.g., staurosporine for kinase inhibition) .
Q. What advanced strategies optimize the compound’s pharmacokinetic properties?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated urea) to enhance oral bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation sites. Modify metabolically labile groups (e.g., ethylsulfonyl → trifluoromethylsulfonyl) .
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanocrystals .
Q. How do electronic and steric effects of substituents influence SAR?
| Substituent | Effect on Activity | Evidence |
|---|---|---|
| 3-Chlorophenyl | Enhances π-π stacking with hydrophobic kinase pockets | |
| Ethylsulfonyl | Increases metabolic stability vs. methylsulfonyl | |
| Tetrahydroquinoline | Conformational flexibility improves binding to allosteric sites |
Q. What experimental designs validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a diazirine moiety to crosslink the compound to its target protein, followed by pull-down and LC-MS/MS identification .
- Cellular thermal shift assay (CETSA) : Measure target protein stabilization after compound treatment to confirm binding .
- CRISPR-Cas9 knockout : Validate specificity by testing activity in isogenic cell lines lacking the putative target .
Methodological Considerations
Q. How can researchers integrate computational and experimental data for mechanistic insights?
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER models predict conformational changes in the target upon compound binding (e.g., RET kinase activation loop dynamics) .
- Free Energy Perturbation (FEP) : Quantify binding energy contributions of substituents to guide synthetic prioritization .
- Machine Learning : Train models on public datasets (ChEMBL, PubChem) to predict off-target effects .
Q. What analytical techniques quantify the compound in biological matrices?
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. LOD: 0.1 ng/mL in plasma .
- Microdialysis : Monitor unbound compound concentrations in brain or tumor tissue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
